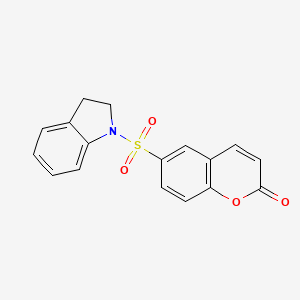

6-(Indolinylsulfonyl)chromen-2-one

Description

6-(Indolinylsulfonyl)chromen-2-one is a synthetic heterocyclic compound featuring a chromen-2-one (coumarin) scaffold substituted at the 6-position with an indolinylsulfonyl group. The chromen-2-one core is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticoagulant, anticancer, and antiviral properties . The indolinylsulfonyl moiety introduces a sulfonamide linkage, which enhances binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .

The compound’s structural uniqueness lies in the combination of the planar chromen-2-one system with the indoline-derived sulfonamide group, which may confer improved solubility and target selectivity compared to simpler coumarin derivatives. Computational studies on related chromen-2-one derivatives suggest that such hybrids exhibit enhanced pharmacokinetic properties, including oral bioavailability and blood-brain barrier permeability .

Properties

IUPAC Name |

6-(2,3-dihydroindol-1-ylsulfonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c19-17-8-5-13-11-14(6-7-16(13)22-17)23(20,21)18-10-9-12-3-1-2-4-15(12)18/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYIBTNVABTMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Indolinylsulfonyl)chromen-2-one typically involves the reaction of indole derivatives with chromen-2-one derivatives under specific conditions. One common method is the condensation reaction between indole-3-sulfonyl chloride and 6-hydroxychromen-2-one in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification.

Industrial Production Methods

Industrial production of 6-(Indolinylsulfonyl)chromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(Indolinylsulfonyl)chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonyl group to a sulfinyl or thiol group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfinyl or thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Indolinylsulfonyl)chromen-2-one has shown potential in various scientific research applications, including:

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphodiesterase II.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of fluorescent probes and sensors due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-(Indolinylsulfonyl)chromen-2-one involves its interaction with specific molecular targets. For instance, as a phosphodiesterase II inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways . The compound’s indole moiety allows it to interact with various receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 6-(Indolinylsulfonyl)chromen-2-one and their distinguishing features:

Key Observations:

- Furochromenones (e.g., 5b in ) exhibit structural rigidity due to the fused furan ring, which prevents tautomerization under acidic conditions. This contrasts with the sulfonamide-linked indoline group in 6-(Indolinylsulfonyl)chromen-2-one, which may offer greater conformational flexibility for target binding .

- 4-Amino-benzo[h]chromen-2-ones () demonstrate potent anticancer activity against triple-negative breast cancer (TNBC) but lack the sulfonamide group, which is critical for improving solubility and metabolic stability in sulfonamide-coumarin hybrids .

Functional Analogs

- Sulfonamide Derivatives : Compounds like N-(naphtha[1,2-b]furan-5-yl) benzene sulfonamides () share the sulfonamide linkage but replace the chromen-2-one core with a naphthofuran system. These derivatives show selective inhibition of TNBC but exhibit lower computational binding affinity compared to chromen-2-one-based analogs in QSAR models (R² = 0.950 for chromen-2-ones vs. R² = 0.7485 for other scaffolds) .

- Thiazole-Coumarin Hybrids (e.g., 3-[2-(4-phenylthiazol-2-ylamino)acetyl]chromen-2-one, ): These hybrids prioritize thiazole-mediated interactions, whereas the indolinylsulfonyl group in 6-(Indolinylsulfonyl)chromen-2-one may engage in stronger hydrogen bonding with targets like estrogen receptors (ER+) .

Computational Predictions

QSAR and molecular docking studies highlight the superiority of sulfonamide-coumarin hybrids:

- Binding Affinity : Designed chromen-2-one derivatives (e.g., compounds 6, 8, 11, 12 in ) show higher binding affinities (-9.2 to -10.1 kcal/mol) to ER+ receptors compared to Tamoxifen (-8.5 kcal/mol) .

- ADMET Properties: The indolinylsulfonyl group improves drug-likeness parameters, with predicted LogP values <5 and high gastrointestinal absorption (>80%), outperforming non-sulfonylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.